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Compound of Interest

Compound Name:
tert-Butyl (4-

aminophenyl)carbamate

Cat. No.: B153021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of tert-Butyl (4-
aminophenyl)carbamate and its derivatives, offering a valuable resource for the identification,

characterization, and quality control of these important chemical intermediates. The inclusion of

experimental protocols and visual diagrams of relevant chemical processes aims to support

researchers in their synthetic and analytical endeavors.

tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a key

building block in organic synthesis, particularly in the development of pharmaceuticals and

functional materials. The tert-butoxycarbonyl (Boc) protecting group allows for selective

reactions at the unprotected amine functionality, making it a versatile tool for constructing

complex molecules. This guide explores the spectroscopic signatures of the parent compound

and several derivatives with varying electronic properties, providing a basis for understanding

structure-spectra relationships.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tert-Butyl (4-
aminophenyl)carbamate and a selection of its derivatives. This data is essential for

compound identification and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Ar-H (ppm) NH₂/NH (ppm) -C(CH₃)₃ (ppm) Other (ppm)

tert-Butyl (4-

aminophenyl)car

bamate

7.13 (d, J=8 Hz,

2H), 6.64 (d, J=8

Hz, 2H)

6.30 (bs, 1H),

3.20 (bs, 2H)
1.50 (s, 9H) -

tert-Butyl (4-

hydroxyphenyl)c

arbamate

7.19 (d, J=8 Hz,

2H), 6.75 (d, J=8

Hz, 2H)

6.40 (bs, 1H),

4.90 (bs, 1H)
1.51 (s, 9H) -

tert-Butyl (4-

methoxyphenyl)c

arbamate

7.26 (d, J=8 Hz,

2H), 6.82 (d, J=8

Hz, 2H)

6.44 (bs, 1H) 1.50 (s, 9H)
3.77 (s, 3H, -

OCH₃)

tert-Butyl (4-

chlorophenyl)car

bamate

7.29-7.32 (d, J=9

Hz, 2H), 7.24 (d,

J=8 Hz, 2H)

6.52 (bs, 1H) 1.51 (s, 9H) -

tert-Butyl (4-

bromophenyl)car

bamate

7.39 (d, J=8 Hz,

2H), 7.25 (d, J=8

Hz, 2H)

6.47 (bs, 1H) 1.51 (s, 9H) -

tert-Butyl (4-

nitrophenyl)carba

mate

8.19-8.16 (d, J=8

Hz, 2H), 7.54-

7.51 (d, J=8 Hz,

2H)

6.89 (bs, 1H) 1.47 (s, 9H) -

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound C=O (ppm) Ar-C (ppm)
-C(CH₃)₃
(ppm)

-C(CH₃)₃
(ppm)

Other (ppm)

tert-Butyl (4-

aminophenyl)

carbamate

153.34

142.38,

129.71,

120.91,

115.62

80.01 28.40 -

tert-Butyl (4-

hydroxyphen

yl)carbamate

153.63

152.12,

130.84,

121.71,

115.75

80.46 28.38 -

tert-Butyl (4-

methoxyphen

yl)carbamate

153.20

155.60,

131.40,

120.50,

114.10

80.10 28.30
55.40 (-

OCH₃)

tert-Butyl (4-

chlorophenyl)

carbamate

151.80

144.40,

142.70,

125.10,

117.40

81.90 28.10 -

tert-Butyl (4-

bromophenyl)

carbamate

152.50

137.46,

131.89,

120.02,

115.43

80.92 28.31 -

tert-Butyl (4-

nitrophenyl)c

arbamate

152.70

137.60,

126.30,

125.30,

113.00

81.50 29.10 -

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound N-H Stretch C=O Stretch C-N Stretch NO₂ Stretch

tert-Butyl (4-

aminophenyl)car

bamate

~3400-3200 ~1700 ~1300-1200 -

tert-Butyl (2-

aminophenyl)car

bamate

3367 - - -

tert-Butyl 2-(3,5-

dinitrobenzamido

)phenylcarbamat

e

3222 1772, 1630 - -

tert-Butyl 2-(4-

methylbenzamid

o)phenylcarbama

te

3332, 3249 1799, 1690 - -

tert-Butyl 2-(2-

iodobenzamido)p

henylcarbamate

3341, 3246 1723, 1648 - -

UV-Visible (UV-Vis) Spectroscopy
While specific UV-Vis data for the full range of derivatives is not readily available in the

literature, the electronic transitions are largely dictated by the aniline chromophore. The parent

compound, tert-Butyl (4-aminophenyl)carbamate, is expected to have absorption maxima

similar to p-phenylenediamine, which exhibits peaks around 246 nm and 315 nm in

cyclohexane.[1] The position and intensity of these bands will be influenced by the substituent

on the phenyl ring. Electron-donating groups (e.g., -OCH₃) are expected to cause a

bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) will likely lead to a

more significant red shift and potentially the appearance of a new charge-transfer band. For

instance, p-nitroaniline shows a strong absorption at longer wavelengths compared to aniline.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragments

tert-Butyl (4-

aminophenyl)carbamate
208

152 ([M-C₄H₈]⁺), 108 ([M-

Boc]⁺)

tert-Butyl (2-

aminophenyl)carbamate
209 [M+H]⁺ -

tert-Butyl 2-(4-

methylbenzamido)phenylcarba

mate

327 [M+H]⁺ -

tert-Butyl 2-(3,5-

dinitrobenzamido)phenylcarba

mate

403 [M+H]⁺ -

The mass spectra of these compounds are characterized by the facile loss of the tert-butyl

group as isobutylene (56 Da) and subsequent loss of carbon dioxide (44 Da) from the

carbamate moiety.[2]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of tert-Butyl (4-
aminophenyl)carbamate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument: Bruker AVANCE series (or equivalent) NMR spectrometer, typically operating at

400 MHz for ¹H and 100 MHz for ¹³C.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.
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Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common

and convenient method. Place a small amount of the solid sample directly on the ATR

crystal.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Shimadzu FTIR Affinity-

1, Bruker Tensor 27) equipped with an ATR accessory.[3][4]

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

The final spectrum is presented as percent transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted

to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.

Instrument: A dual-beam UV-Vis spectrophotometer.

Acquisition:
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Use a matched pair of quartz cuvettes (typically 1 cm path length).

Fill one cuvette with the pure solvent to serve as a blank.

Fill the other cuvette with the sample solution.

Scan a typical range of 200-800 nm.

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance

(λₘₐₓ).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via various methods, including direct

infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Acquisition:

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse

it into the ESI source. This is a soft ionization technique that typically yields the protonated

molecule [M+H]⁺.

EI-MS: For volatile and thermally stable compounds, GC-MS with an EI source can be

used. EI is a hard ionization technique that leads to extensive fragmentation, providing

structural information.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key chemical processes involving

tert-Butyl (4-aminophenyl)carbamate and its derivatives.
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Synthesis of tert-Butyl (4-aminophenyl)carbamate Derivatives

p_Phenylenediamine

tert-Butyl (4-aminophenyl)carbamate

Boc Protection
(Boc)₂O

Base (e.g., Et₃N)

Solvent (e.g., THF)

Derivative
Functionalization

Reagent for Derivatization
(e.g., Ac₂O, R-X)

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of derivatives from tert-Butyl (4-
aminophenyl)carbamate.
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Acid-Catalyzed Deprotection of Boc Group

Boc-Protected Amine

Protonation of Carbonyl Loss of tert-butyl cation

Carbamic Acid Intermediate

tert-butyl cation

Decarboxylation

Free Amine

CO₂H⁺ (e.g., TFA, HCl)

Click to download full resolution via product page

Caption: Mechanism of the acid-catalyzed deprotection of the Boc group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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